molecular formula C21H25N3O4 B2900057 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-19-7

1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2900057
CAS RN: 894017-19-7
M. Wt: 383.448
InChI Key: RQLHRDJHGOFNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound, also known as MP-10, is a synthetic derivative of the psychoactive drug, mescaline. MP-10 has been shown to have a range of biochemical and physiological effects that make it a promising candidate for scientific research.

Mechanism of Action

The precise mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not yet fully understood, but it is thought to involve the modulation of serotonin receptor activity. Specifically, this compound has been shown to act as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors. This suggests that this compound may have a range of effects on the central nervous system, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including altered levels of serotonin and dopamine in the brain. Specifically, this compound has been shown to increase levels of serotonin and decrease levels of dopamine in the prefrontal cortex, suggesting that it may have a role in regulating mood and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its specificity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is the development of more selective and potent derivatives of this compound that can be used to study specific serotonin receptor subtypes. Another area of interest is the exploration of the therapeutic potential of this compound and related compounds for the treatment of psychiatric and neurological disorders. Overall, this compound represents a promising avenue for scientific research and has the potential to yield valuable insights into the mechanisms of action of serotonin receptors and their potential therapeutic applications.

Synthesis Methods

The synthesis method for 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, starting with the reaction of 4-methoxyphenethylamine with ethyl chloroformate to form the corresponding carbamate. This carbamate is then reacted with 3-methoxyphenylacetic acid to form a tertiary amide. The resulting amide is then treated with oxalyl chloride to form an acid chloride, which is reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-amine to form the final product, this compound.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has shown potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Specifically, this compound has been shown to have affinity for a range of serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C receptors. This makes this compound a promising candidate for research into the mechanisms of action of these receptors and their potential therapeutic applications.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-8-6-15(7-9-18)10-11-22-21(26)23-16-12-20(25)24(14-16)17-4-3-5-19(13-17)28-2/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHRDJHGOFNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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